油酸锰

描述

Manganese oleate is a compound that is not found naturally due to the high chemical reactivity of manganese1. It is used in the production of various nanomaterials23.

Synthesis Analysis

Manganese oleate can be synthesized through the thermal decomposition of a mixture of iron oleate and manganese oleate in a high-boiling solvent45. The size of the resulting manganese oxide nanocrystals can be controlled by adjusting the reaction temperature, time, the ratio of metal precursor to surfactant, and monomer concentration6.

Molecular Structure Analysis

Manganese oleate has a complex structure. The structure of nanoparticles synthesized from manganese oleate has been investigated using high-resolution transmission electron microscopy (HRTEM). The analysis reveals a FeO/MnO like structure in the core and a spinel-like structure in the shell7.Chemical Reactions Analysis

Manganese oleate can undergo various chemical reactions. For example, it can decompose in the presence of oleic acid even at higher temperatures8. It can also react with hot concentrated hydrochloric acid to release chlorine gas9.Physical And Chemical Properties Analysis

Manganese is a hard, gray metal that resembles iron but is harder and more brittle10. It is highly chemically reactive10. Manganese oleate decomposes slowly in the presence of oleic acid even at a higher temperature (320 °C) because of the strong bonding of three oleate molecules (fatty acids) to Mn ions and the strong interaction with the oleic acid solvent8.科学研究应用

Summary of the Application

Manganese oleate has been used to synthesize manganese oxide nanocrystals, which have shown promise in the sorption of uranium, specifically uranyl, in water . This is particularly relevant for environmental radionuclide detection, separation, and treatment, which are global challenges .

Methods of Application or Experimental Procedures

Monodisperse nanocrystalline manganese oxides, ranging from 12 to 28 nm in size, were systematically synthesized via the thermal decomposition of manganese oleate . These were then phase-transferred into water by ligand exchange and bilayer stabilization methods .

Results or Outcomes

The resulting monodisperse suspensions demonstrated significantly enhanced uranyl adsorption as a function of size, surface coating chemistries, and solution pH . In particular, 12 nm particles coated with unsaturated–unsaturated carbon chains linked bilayers (e.g., oleic acid-oleyl phosphate linked bilayer coatings) have binding capacities well over 600 mg U per g of Mn . This is the highest reported uranium sorption capacity for any manganese-based sorbent to date . Furthermore, significant uranyl reduction was identified as part of the adsorption mechanism(s) for high-capacity materials .

Biomedical Sciences: Manganese-based Nanoparticles for Biomedical Applications

Summary of the Application

Manganese oleate has been used to synthesize manganese-based nanoparticles, which have shown significant potential for various biomedical applications . These nanoparticles have unique fundamental properties that make them suitable for use in nanotechnology, one of the most promising technologies to evolve in the last decade .

Methods of Application or Experimental Procedures

Manganese-based nanoparticles are synthesized using manganese oleate. The size and shape of these nanoparticles can be controlled during the synthesis process, allowing for the development of various new manganese-based nanoparticles .

Results or Outcomes

The manganese-based nanoparticles have been found to have indispensable utilities in the area of biomedical sciences . Although numerous reports are available regarding the use of manganese nanoparticles, there is no comprehensive review highlighting the recent development of manganese-based nanomaterials and their potential applications in the area of biomedical sciences . The future perspectives and challenges are also being discussed to explore the wider application of manganese nanoparticles in the near future .

Material Science: Synthesis of Manganese Oxide Nanocrystals

Summary of the Application

Manganese oleate has been used to synthesize manganese oxide nanocrystals . These nanocrystals have shown potential for various applications due to their unique properties .

Methods of Application or Experimental Procedures

Manganese oxide nanocrystals were synthesized through the thermal decomposition of manganese oleate . The size of these nanocrystals can be controlled during the synthesis process by adjusting the concentration of manganese oleate . For instance, the diameters of manganese oxide nanocrystals are 12.2 ± 1.2 nm (0.5 M of manganese oleate), 18.7 ± 2.8 nm (1.0 M of manganese oleate), and 27.9 ± 2.8 nm (1.5 M of manganese oleate) .

Results or Outcomes

The synthesized manganese oxide nanocrystals have shown potential for various applications due to their unique properties . The ability to control the size of these nanocrystals during the synthesis process opens up possibilities for their use in a wide range of fields .

安全和危害

Exposure to manganese through the breathing of manganese fumes or dusts can damage the lungs, liver, and kidneys. It can also lead to a neurological condition called manganism11. Manganese oleate, like other manganese compounds, should be handled with care to avoid these health risks.

未来方向

Manganese oleate-based nanomaterials have shown promise in various applications, including as MRI contrast agents12, in the sorption and separation of uranium2, and in the production of manganese oxide nanocrystals for use in lithium-ion batteries3. Further research is needed to optimize the synthesis process and to explore new applications for these nanomaterials.

属性

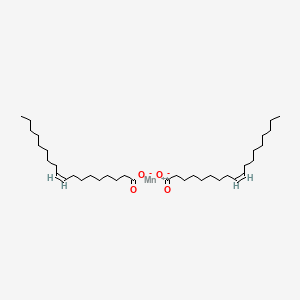

IUPAC Name |

manganese(2+);(Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXLRVFDLJOZJC-CVBJKYQLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014843 | |

| Record name | Manganese dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese oleate | |

CAS RN |

23250-73-9 | |

| Record name | Manganese oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023250739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X55694649 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

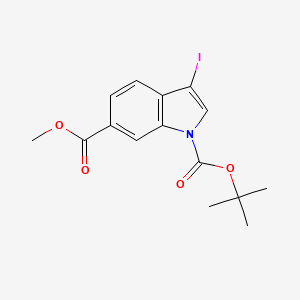

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

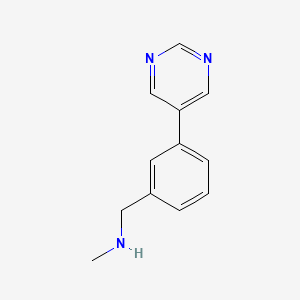

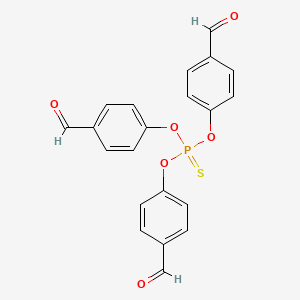

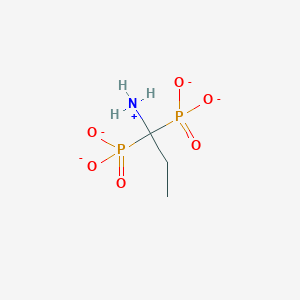

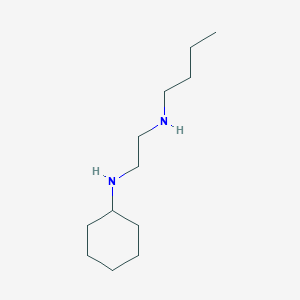

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)

![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)

![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)